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molecular formula C13H12ClN B8745007 4-[2-(2-Chlorophenyl)ethyl]pyridine CAS No. 5397-85-3

4-[2-(2-Chlorophenyl)ethyl]pyridine

Cat. No. B8745007
M. Wt: 217.69 g/mol
InChI Key: USQKRDOQSVGOKQ-UHFFFAOYSA-N
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Patent
US04208415

Procedure details

14.1 g. (0.1 mole) of 2-chlorobenzaldehyde and 9.4 g. (0.1 mole) or 4-methylpyridine are refluxed for six hours in 40ml. of acetic anhydride. The reaction mixture is concentrated in vacuo and then dissolved in 200 ml. of chloroform. The chloroform solution is washed with aqueous sodium bicarbonate, dried with MgSO4, filtered and concentrated in vacuo. The oily residue is dissolved in isopropanol and treated with HCl in isopropanol until acidic. The crystalline hydrochloride salt is filtered, dissolved in 150 ml. of water and neutralized with aqueous sodium bicarbonate. The product is extracted with chloroform to yield 12.6 g. of oil 4-[2-(2-chlorophenyl)ethenyl]pyridine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[2-(2-chlorophenyl)ethenyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C=O.CC1C=CN=CC=1.C(OC(=O)C)(=O)C.[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH:32][C:33]1[CH:38]=[CH:37][N:36]=[CH:35][CH:34]=1>>[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][CH2:32][C:33]1[CH:34]=[CH:35][N:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
4-[2-(2-chlorophenyl)ethenyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=CC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
WASH
Type
WASH
Details
The chloroform solution is washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in isopropanol
ADDITION
Type
ADDITION
Details
treated with HCl in isopropanol until acidic
FILTRATION
Type
FILTRATION
Details
The crystalline hydrochloride salt is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 ml
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to yield 12.6 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)CCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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